BenchChemオンラインストアへようこそ!

ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate

Adenosine A2A receptor Radioligand binding Parkinson's disease

Ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate (CAS 312605-07-5, ChemSpider ID 653484, ChEMBL ID CHEMBL1222145) is a synthetic small-molecule heterocycle belonging to the 2-amido-4-phenylthiazole-5-carboxylate class. The compound was disclosed as part of a hit-to-lead optimization campaign at H.

Molecular Formula C17H14N2O4S
Molecular Weight 342.37
CAS No. 312605-07-5
Cat. No. B2563719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate
CAS312605-07-5
Molecular FormulaC17H14N2O4S
Molecular Weight342.37
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O4S/c1-2-22-16(21)14-13(11-7-4-3-5-8-11)18-17(24-14)19-15(20)12-9-6-10-23-12/h3-10H,2H2,1H3,(H,18,19,20)
InChIKeyRGLCSVSNNAHOSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(Furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate (CAS 312605-07-5): Core Identity and Pharmacological Classification


Ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate (CAS 312605-07-5, ChemSpider ID 653484, ChEMBL ID CHEMBL1222145) is a synthetic small-molecule heterocycle belonging to the 2-amido-4-phenylthiazole-5-carboxylate class . The compound was disclosed as part of a hit-to-lead optimization campaign at H. Lundbeck A/S targeting the human adenosine A2A receptor (ADORA2A), a validated therapeutic target for Parkinson's disease and motor dysfunction [1]. It features a furan-2-carboxamide moiety at the thiazole 2-position, a phenyl group at the 4-position, and an ethyl ester at the 5-position . Radioligand displacement assays established its binding profile at recombinant human adenosine receptor subtypes: Ki = 13 nM at A2A and Ki = 95 nM at A1, yielding approximately 7.3-fold selectivity for A2A over A1 [2]. The compound is commercially available as a bioactive small-molecule research tool from multiple vendors [3].

Why Generic Adenosine A2A Antagonists Cannot Substitute for Ethyl 2-(Furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate in Early-Stage SAR Programs


Within the adenosine A2A antagonist chemical space, even structurally conservative modifications at the thiazole 2-amido position or the 5-carboxylate ester produce large shifts in both absolute A2A affinity and A2A/A1 selectivity [1]. The Sams et al. (2010) hit-to-lead campaign demonstrated that the starting HTS hit—bearing an ethyl ester at C5—was metabolically labile, and progressive replacement of this ester with heteroaromatic groups (e.g., oxadiazoles) was required to achieve the potency and selectivity needed for in vivo efficacy [1]. Consequently, ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate occupies a discrete and non-substitutable position on this SAR trajectory: it retains the original ester moiety that was deliberately excised in the optimized clinical leads, making it the only well-characterized reference compound that captures the affinity–metabolic liability trade-off at this specific scaffold position. Substituting it with any downstream optimized analog (e.g., the cyclopropanecarboxamide-oxadiazole lead compound 13) would erase the very structural feature that makes it valuable as a pre-optimization benchmark [1]. Furthermore, its 7.3-fold A2A/A1 selectivity window is distinct from the >1000-fold selectivity of preladenant , meaning it provides a different pharmacological profile that cannot be replicated by high-selectivity clinical candidates.

Quantitative Differentiation Evidence: Ethyl 2-(Furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate vs. In-Class Adenosine A2A Antagonists


A2A Receptor Binding Affinity: Head-to-Head Comparison with Clinical-Stage Thiazole Antagonist Tozadenant

Ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate exhibits a Ki of 13 nM at the human adenosine A2A receptor, measured by displacement of [³H]ZM241385 from recombinant human A2A expressed in a baculovirus system [1]. This places it within the same nanomolar potency tier as tozadenant (Ki = 11.5 nM at human A2A), a clinical-stage A2A antagonist that reached Phase III trials for Parkinson's disease . The near-identical A2A affinity between the two compounds (13 nM vs. 11.5 nM) establishes the target compound as a viable affinity-matched comparator for tozadenant in biochemical assays, despite their divergent selectivity profiles.

Adenosine A2A receptor Radioligand binding Parkinson's disease

A2A/A1 Selectivity Ratio: Quantitative Selectivity Profiling Against the FDA-Approved Antagonist Istradefylline

The compound's A1 receptor Ki is 95 nM (displacement of [³H]DPCPX from human A1 expressed in CHO cells), yielding an A2A/A1 selectivity ratio of approximately 7.3-fold [1]. In contrast, istradefylline (KW-6002), the only FDA-approved A2A antagonist for Parkinson's disease, exhibits Ki values of 2.2 nM at A2A and 150 nM at A1, giving a selectivity ratio of approximately 68-fold . The target compound is therefore roughly 9.3-fold less selective for A2A over A1 than istradefylline. This lower selectivity may be advantageous in experimental contexts where simultaneous engagement of both A2A and A1 receptors is mechanistically informative, such as studies of adenosine receptor heterodimerization or combined A2A/A1 pharmacology in cardiac preconditioning models.

Adenosine receptor selectivity A2A/A1 ratio Off-target profiling

Structural Identity as Pre-Optimization Hit: Retained Ethyl Ester Distinguishes This Compound from All Downstream Optimized Leads

The Sams et al. (2010) study explicitly identified the ethyl ester at the thiazole 5-position as a metabolic liability requiring replacement [1]. The successful optimization trajectory culminated in compound 13 (cyclopropanecarboxylic acid [5-(5-methyl-[1,2,4]oxadiazol-3-yl)-4-phenyl-thiazol-2-yl]-amide), in which the ester was substituted with a 5-methyl-1,2,4-oxadiazole heteroaromatic group, and which demonstrated in vivo efficacy in reversing haloperidol-induced hypolocomotion [1]. Ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate is the only compound in the Lundbeck series for which full dual-receptor binding data (A2A and A1) are publicly deposited in ChEMBL and BindingDB [2] while still retaining the unmodified ethyl ester. This makes it the sole commercially accessible reference compound that preserves the original HTS hit architecture at C5—allowing direct experimental measurement of the affinity penalty or gain associated with ester-to-heteroaromatic replacement.

Hit-to-lead optimization Metabolic liability Scaffold benchmarking

Furan-2-carboxamide Pharmacophore Validation: Distinct Amide Substituent Effects on Adenosine Receptor Affinity

The 2-amido substituent on the thiazole ring is a critical determinant of adenosine receptor affinity and subtype selectivity. A structurally distinct but mechanistically related study on [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides and furamides confirmed that the furamide (furan-2-carboxamide) linkage to thiazole is crucial for high adenosine receptor affinity, with furamide-containing compounds exhibiting a distinct selectivity fingerprint compared to their benzamide counterparts [1]. Ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate carries this specific furamide pharmacophore, and its deposited binding data (A2A Ki = 13 nM, A1 Ki = 95 nM) [2] provide a quantitative anchor point for pharmacophore models that seek to distinguish furamide-derived affinity from benzamide-derived affinity at adenosine receptor subtypes.

Pharmacophore modeling Furan-2-carboxamide Structure-activity relationship

Procurement-Relevant Application Scenarios for Ethyl 2-(Furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate in Adenosine Receptor Research


Adenosine A2A Radioligand Displacement Assay Calibration and Affinity Benchmarking

With a Ki of 13 nM at human A2A, this compound is affinity-matched to tozadenant (Ki = 11.5 nM) and can serve as an independent reference ligand for calibrating [³H]ZM241385 displacement assays [1]. Its well-characterized binding parameters make it suitable as an inter-laboratory benchmarking standard, enabling cross-study normalization of A2A affinity measurements across different assay platforms and institutions.

Dual A2A/A1 Pharmacological Profiling in Cardiac or Neuronal Tissue Preparations

The compound's modest 7.3-fold A2A/A1 selectivity (A2A Ki = 13 nM, A1 Ki = 95 nM) provides a tool for simultaneously probing both receptor subtypes at experimentally accessible concentrations [1]. This is particularly relevant for ex vivo studies of adenosine receptor co-signaling in cardiac preconditioning, striatal medium spiny neuron modulation, or adenosine receptor heterodimerization, where highly selective antagonists such as preladenant (>1000-fold selective) would fail to engage A1 at relevant concentrations .

Reference Standard for Hit-to-Lead Metabolic Stability Optimization Programs

As the only publicly accessible compound that retains the metabolically labile ethyl ester at C5 while possessing full dual-receptor binding data, this molecule serves as a baseline reference for medicinal chemistry teams seeking to quantify the impact of ester-to-heteroaromatic replacement on target affinity [1]. By measuring the affinity of novel C5-modified analogs against this reference compound under identical assay conditions, teams can deconvolute the affinity contribution of the C5 substituent from the contribution of the furan-2-amido pharmacophore at C2 [1].

Adenosine Receptor Pharmacophore and QSAR Model Training Data Point

The compound's dual Ki values (A2A: 13 nM, A1: 95 nM) constitute a high-quality, experimentally validated data point for training and validating computational models that predict adenosine receptor subtype selectivity [1]. Its furan-2-carboxamide substructure is underrepresented relative to benzamide-substituted thiazoles in public bioactivity databases, making this compound particularly valuable for improving model generalizability across diverse amide chemotypes .

Quote Request

Request a Quote for ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.